molecular formula C20H21N3O3 B12466087 1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione

1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione

Cat. No.: B12466087
M. Wt: 351.4 g/mol
InChI Key: WIOODIUIHLYHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route includes the reaction of indole-2,3-dione with 4-(2-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

1-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]indole-2,3-dione

InChI

InChI=1S/C20H21N3O3/c1-26-18-9-5-4-8-17(18)22-12-10-21(11-13-22)14-23-16-7-3-2-6-15(16)19(24)20(23)25/h2-9H,10-14H2,1H3

InChI Key

WIOODIUIHLYHDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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